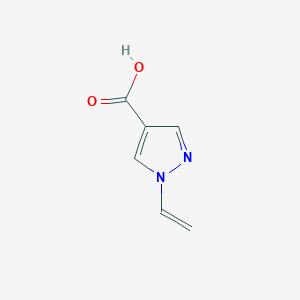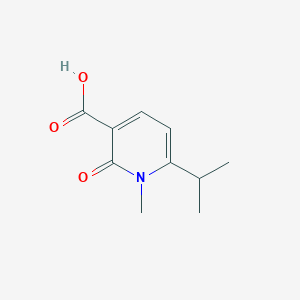![molecular formula C15H21NO4 B1372722 4-{[(叔丁氧基)羰基]氨基}-4-苯基丁酸 CAS No. 683219-93-4](/img/structure/B1372722.png)
4-{[(叔丁氧基)羰基]氨基}-4-苯基丁酸
描述
4-{[(Tert-butoxy)carbonyl]amino}-4-phenylbutanoic acid is an organic compound with the molecular formula C15H21NO4. It is commonly used in organic synthesis, particularly in the protection of amino groups during peptide synthesis. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group, which can be removed under acidic conditions.
科学研究应用
4-{[(Tert-butoxy)carbonyl]amino}-4-phenylbutanoic acid is widely used in scientific research, particularly in the fields of chemistry and biology. Its primary application is in peptide synthesis, where it serves as a protecting group for amino acids. The compound is also used in the synthesis of pharmaceuticals and as a reagent in organic synthesis. In biological research, it is used to study enzyme kinetics and protein structure.
作用机制
Target of Action
The primary targets of 4-{[(Tert-butoxy)carbonyl]amino}-4-phenylbutanoic acid are currently unknown. This compound belongs to the class of organic compounds known as gamma amino acids and derivatives . These are amino acids having a (-NH2) group attached to the gamma carbon atom .
Mode of Action
It is known that the tert-butoxycarbonyl (boc) group is often used in organic synthesis to protect amines . The Boc group can be removed under acidic conditions, revealing the amine group for further reactions .
Pharmacokinetics
The Boc group is known to increase the lipophilicity of compounds, which can enhance cellular absorption and distribution .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 4-{[(Tert-butoxy)carbonyl]amino}-4-phenylbutanoic acid. For instance, the removal of the Boc group requires acidic conditions .
生化分析
Biochemical Properties
4-{[(Tert-butoxy)carbonyl]amino}-4-phenylbutanoic acid plays a crucial role in biochemical reactions, particularly in the synthesis of peptides. It interacts with various enzymes and proteins, facilitating the formation of peptide bonds. The compound’s tert-butoxycarbonyl (Boc) group serves as a protecting group for amines, preventing unwanted reactions during synthesis. Enzymes such as proteases and peptidases can remove the Boc group under specific conditions, allowing the amino acid to participate in further biochemical reactions .
Cellular Effects
4-{[(Tert-butoxy)carbonyl]amino}-4-phenylbutanoic acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound can affect the function of cells by modulating the activity of specific enzymes and proteins involved in these processes. For example, it may alter the phosphorylation status of signaling proteins, leading to changes in cell behavior and function .
Molecular Mechanism
The molecular mechanism of 4-{[(Tert-butoxy)carbonyl]amino}-4-phenylbutanoic acid involves its interaction with biomolecules at the molecular level. The Boc group can be selectively removed by strong acids, such as trifluoroacetic acid, revealing the free amine group. This deprotection step is essential for the compound to participate in subsequent biochemical reactions. The compound can also act as an enzyme inhibitor or activator, depending on the specific context of its use .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-{[(Tert-butoxy)carbonyl]amino}-4-phenylbutanoic acid can change over time due to its stability and degradation properties. The compound is generally stable under normal storage conditions but can degrade when exposed to strong acids or bases. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro experiments where it is used to modulate enzyme activity and protein interactions .
Dosage Effects in Animal Models
The effects of 4-{[(Tert-butoxy)carbonyl]amino}-4-phenylbutanoic acid vary with different dosages in animal models. At low doses, the compound can effectively modulate biochemical pathways without causing significant toxicity. At high doses, it may exhibit toxic or adverse effects, including disruption of normal cellular functions and induction of stress responses. These threshold effects are important considerations in experimental design and interpretation .
Metabolic Pathways
4-{[(Tert-butoxy)carbonyl]amino}-4-phenylbutanoic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization. The compound can undergo deprotection to release the free amine, which can then participate in transamination reactions and other metabolic processes. These interactions can influence metabolic flux and the levels of specific metabolites within cells .
Transport and Distribution
Within cells and tissues, 4-{[(Tert-butoxy)carbonyl]amino}-4-phenylbutanoic acid is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments. The Boc group may also influence the compound’s solubility and transport properties, impacting its overall distribution within the biological system .
Subcellular Localization
The subcellular localization of 4-{[(Tert-butoxy)carbonyl]amino}-4-phenylbutanoic acid is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, where it exerts its biochemical effects. For example, it may localize to the endoplasmic reticulum or mitochondria, depending on the presence of specific targeting sequences or modifications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(Tert-butoxy)carbonyl]amino}-4-phenylbutanoic acid typically involves the reaction of 4-aminobutanoic acid with di-tert-butyl dicarbonate in the presence of a base such as triethylamine. The reaction proceeds through a nucleophilic addition-elimination mechanism, forming a tetrahedral intermediate that subsequently eliminates a carbonate ion to yield the protected amino acid.
Industrial Production Methods
Industrial production of 4-{[(Tert-butoxy)carbonyl]amino}-4-phenylbutanoic acid follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is typically purified through recrystallization or chromatography.
化学反应分析
Types of Reactions
4-{[(Tert-butoxy)carbonyl]amino}-4-phenylbutanoic acid undergoes several types of chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc-protected amino group acts as a nucleophile.
Oxidation and Reduction: The phenyl group can undergo oxidation to form phenolic derivatives, while the carboxylic acid group can be reduced to form alcohols.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid, hydrochloric acid.
Substitution: Alkyl halides, acyl chlorides.
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Major Products Formed
Deprotection: 4-amino-4-phenylbutanoic acid.
Substitution: Various substituted derivatives depending on the electrophile used.
Oxidation: Phenolic derivatives.
Reduction: Alcohol derivatives.
相似化合物的比较
4-{[(Tert-butoxy)carbonyl]amino}-4-phenylbutanoic acid is similar to other Boc-protected amino acids, such as 4-{[(Tert-butoxy)carbonyl]amino}-4-hydroxybutanoic acid and 4-{[(Tert-butoxy)carbonyl]amino}-4-methylbutanoic acid. it is unique in its structure due to the presence of a phenyl group, which imparts distinct chemical properties and reactivity. The phenyl group can participate in additional reactions, such as electrophilic aromatic substitution, which are not possible with other Boc-protected amino acids.
List of Similar Compounds
- 4-{[(Tert-butoxy)carbonyl]amino}-4-hydroxybutanoic acid
- 4-{[(Tert-butoxy)carbonyl]amino}-4-methylbutanoic acid
- 4-{[(Tert-butoxy)carbonyl]amino}-4-ethylbutanoic acid
属性
IUPAC Name |
4-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-15(2,3)20-14(19)16-12(9-10-13(17)18)11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,16,19)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBLPDLBZBHAMPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC(=O)O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![{2-[(5-Bromopyridin-2-yl)amino]ethyl}diethylamine](/img/structure/B1372639.png)
![3-[(3-Methylbenzyl)thio]-1-propanamine](/img/structure/B1372640.png)
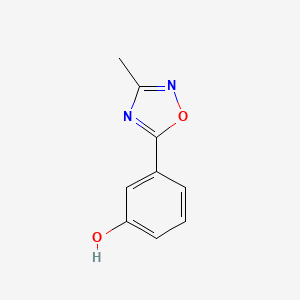
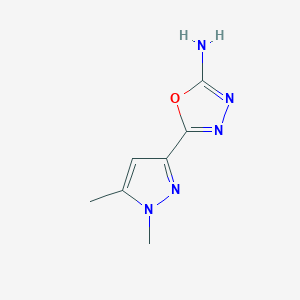
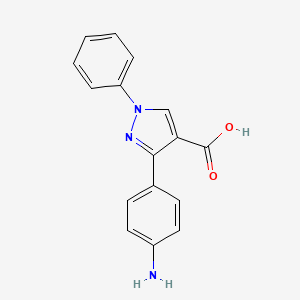
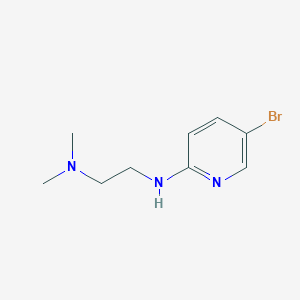
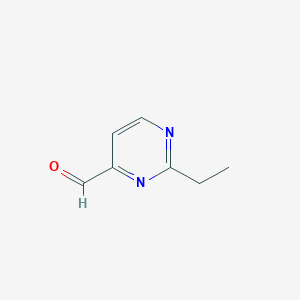
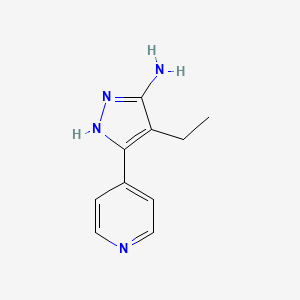

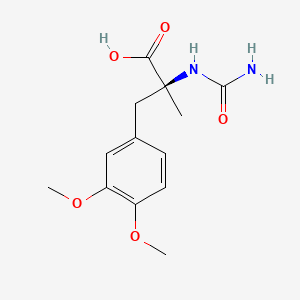
![4-Bromo-2-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1372658.png)
![[4-(Dimethylamino)-3-fluorophenyl]methanol](/img/structure/B1372659.png)
